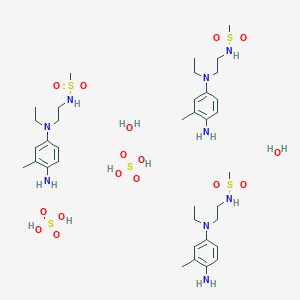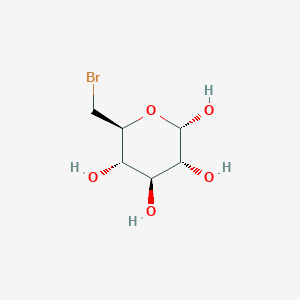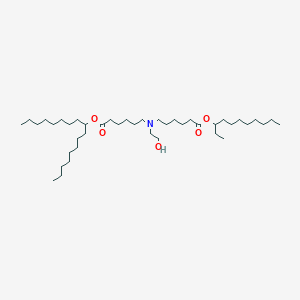
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate is a chemical compound with the molecular formula C24H48N6O16S5. It is commonly used as a color developing agent in photographic processes, particularly in the development of color films . The compound is known for its ability to form color dye molecules by combining with color couplers after reducing silver atoms in silver halide crystals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate involves multiple steps. The initial step typically includes the reaction of 4-amino-3-methylphenyl with ethylamine to form an intermediate compound. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the photographic industry for color development in films
Mecanismo De Acción
The mechanism of action of N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate involves its interaction with silver halide crystals in photographic films. After reducing a silver atom, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .
Comparación Con Compuestos Similares
Similar Compounds
- Color Developing Agent 1
- Color Developing Agent 2
- Color Developing Agent 4
Uniqueness
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate is unique due to its specific chemical structure, which allows it to effectively participate in the color development process. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .
Propiedades
Fórmula molecular |
C36H71N9O16S5 |
|---|---|
Peso molecular |
1046.3 g/mol |
Nombre IUPAC |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/3C12H21N3O2S.2H2O4S.2H2O/c3*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;2*1-5(2,3)4;;/h3*5-6,9,14H,4,7-8,13H2,1-3H3;2*(H2,1,2,3,4);2*1H2 |
Clave InChI |
PKQMRYNNIBLKPN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)


![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)

![(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13356474.png)

![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)

